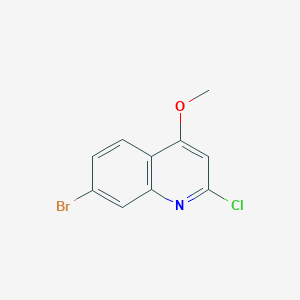

7-Bromo-2-chloro-4-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

7-bromo-2-chloro-4-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-9-5-10(12)13-8-4-6(11)2-3-7(8)9/h2-5H,1H3 |

InChI Key |

ZWBADTSYJJWDME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC(=C2)Br)Cl |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 7 Bromo 2 Chloro 4 Methoxyquinoline

Nucleophilic Substitution Reactions Involving the Chlorine at C2

The C2 position of the quinoline (B57606) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the displacement of the chlorine atom by a variety of nucleophiles.

Steric and Electronic Influences of C4-Methoxy Group on C2 Reactivity

The reactivity of the C2-chloro group is modulated by the electronic properties of the substituent at the C4 position. The methoxy (B1213986) group (-OCH₃) at C4 exerts a dual electronic effect. While it is electron-withdrawing through induction, its primary influence is a strong electron-donating effect through resonance (a +M effect). This resonance effect increases the electron density within the pyridine (B92270) ring, which might be expected to decrease the electrophilicity of the C2 carbon and thus slow the rate of nucleophilic aromatic substitution (SNAr) compared to an unsubstituted 2-chloroquinoline.

However, studies on related heterocyclic systems, such as quinazolines, show that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. nih.gov In 7-Bromo-2-chloro-4-methoxyquinoline, the C4 position is already occupied. The inherent activation of the C2 position by the ring nitrogen still renders it sufficiently reactive for substitution reactions. Research on 2-chloroquinolines demonstrates that they readily react with various nucleophiles, although sometimes requiring different conditions than their C4-chloro isomers. researchgate.net The steric bulk of the C4-methoxy group is minimal and is not expected to significantly hinder the approach of nucleophiles to the C2 position.

Formation of C2-Substituted Quinoline Derivatives

The C2-chloro atom can be displaced by a wide range of nucleophiles to generate a diverse library of 7-bromo-4-methoxyquinoline (B1371682) derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

For instance, reactions with primary or secondary amines yield 2-aminoquinoline (B145021) derivatives. Similarly, treatment with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiophenoxide) can produce 2-alkoxy or 2-arylthio derivatives. The reaction conditions for these transformations can vary depending on the nucleophilicity of the incoming group.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

| Primary/Secondary Amine (R₂NH) | Heat, often with a base (e.g., K₂CO₃) in a polar solvent (e.g., DMF) | 7-Bromo-4-methoxy-N-substituted-quinolin-2-amine |

| Alcohol (ROH) | Strong base (e.g., NaH) to form alkoxide, then reaction in a solvent like THF or DMF | 7-Bromo-2-alkoxy-4-methoxyquinoline |

| Thiol (RSH) | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent | 7-Bromo-4-methoxy-2-(alkyl/arylthio)quinoline |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) in a polar aprotic solvent like DMF | 7-Bromo-2-azido-4-methoxyquinoline |

This table presents generalized reaction types based on established reactivity of 2-chloroquinolines.

Cross-Coupling Reactions at Brominated and Chlorinated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for such transformations. nih.gov

Suzuki-Miyaura Coupling Strategies for C7 and C2 Positions

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions. libretexts.orgresearchgate.net For this compound, this reaction can be directed to either the C7 or C2 position, often with high selectivity. This selectivity is primarily governed by the differing reactivities of the C-Br and C-Cl bonds in the key oxidative addition step of the catalytic cycle. nih.gov The C-Br bond is weaker and generally more reactive than the C-Cl bond, allowing for selective coupling at the C7 position under milder conditions.

By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can achieve either mono- or di-substitution. For example, using a standard palladium catalyst like Pd(PPh₃)₄ with a mild base may result in the selective arylation or vinylation at the C7 position, leaving the C2-chloro group intact for subsequent functionalization. More forcing conditions or specialized catalyst systems designed for activating C-Cl bonds would be required to engage the C2 position. nih.gov

| Position | Coupling Partner | Catalyst System (Example) | Product |

| C7 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, Heat | 2-Chloro-4-methoxy-7-phenylquinoline |

| C7 | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, K₃PO₄, Dioxane, Heat | 7-Vinyl-2-chloro-4-methoxyquinoline |

| C2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, Heat | 7-Bromo-2-(4-fluorophenyl)-4-methoxyquinoline |

| C7 & C2 | 2 eq. Arylboronic acid | More active catalyst (e.g., with Buchwald ligand), stronger base, higher temp. | 2,7-Diaryl-4-methoxyquinoline |

This table provides illustrative examples of Suzuki-Miyaura coupling reactions.

Diverse Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the reactive sites on this compound are amenable to a variety of other palladium-catalyzed transformations. These include:

Stille Coupling: Utilizes organotin reagents.

Heck Coupling: Couples the halide with an alkene.

Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.

Buchwald-Hartwig Amination: Forms a C-N bond with an amine. nih.gov

C-H Functionalization: In some contexts, the quinoline core itself can be directly functionalized. mdpi.com

Each of these reactions expands the synthetic utility of the starting material, allowing for the introduction of a wide array of functional groups and structural motifs.

Site-Selective Functionalization in Polyhalogenated Systems

The key to unlocking the full potential of polyhalogenated compounds like this compound lies in site-selective functionalization. nih.govacs.org The differential reactivity of the carbon-halogen bonds is the primary tool for achieving this selectivity. In palladium-catalyzed cross-coupling, the relative rate of oxidative addition typically follows the order C-I > C-Br > C-Cl.

This reactivity difference makes it possible to perform sequential couplings. A first, milder reaction (e.g., a Suzuki or Stille coupling) can be used to functionalize the more reactive C7-Br bond. The resulting product, which still contains the C2-Cl bond, can then be subjected to a second, distinct coupling reaction under more forcing conditions to modify the C2 position. This stepwise approach allows for the controlled and predictable synthesis of complex, unsymmetrically substituted quinoline derivatives, which would be difficult to achieve otherwise. The choice of ligand, base, and solvent can further tune the catalyst's selectivity, providing chemists with fine control over the reaction outcome. acs.org

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

The quinoline ring system is, in general, less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the carbocyclic ring of this compound significantly modulate its reactivity. The methoxy group at position 4 is a strong activating group, directing electrophiles to the ortho and para positions. Conversely, the bromine at position 7 and the chlorine at position 2 are deactivating groups.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the outcomes can be predicted based on the directing effects of the existing substituents. The powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the C5 and C3 positions. However, the steric hindrance from the chloro group at C2 might disfavor substitution at C3. Therefore, the C5 and, to a lesser extent, the C8 positions are the most probable sites for electrophilic attack.

Research on related quinoline derivatives provides insights into these patterns. For instance, the bromination of 2,4-dichloro-7-methoxyquinoline (B1322905) with N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA) yields 8-bromo-2,4-dichloro-7-methoxy-quinoline, indicating that the position ortho to the methoxy group is susceptible to halogenation. google.com Similarly, studies on the bromination of 8-substituted quinolines have shown that the position of bromination is highly dependent on the nature and position of the existing substituents. acgpubs.org

| Electrophilic Reagent | Predicted Position of Substitution | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | C5 and/or C8 | The strong activating and ortho, para-directing effect of the C4-methoxy group is expected to overcome the deactivating effects of the halogens. |

| Fuming Sulfuric Acid (SO₃/H₂SO₄) | C5 and/or C8 | Similar to nitration, the sulfonation is anticipated to occur at the positions activated by the methoxy group. |

| Halogens (e.g., Br₂/FeBr₃) | C5 and/or C8 | The electron-donating methoxy group will direct the incoming halogen to the available ortho and para positions on the benzene ring. |

| Friedel-Crafts Acylation/Alkylation | Likely unreactive | The quinoline ring is generally deactivated towards Friedel-Crafts reactions, a characteristic that is likely exacerbated by the two halogen substituents. |

Further Functionalization and Derivatization of the Quinoline Scaffold

The functional groups present on this compound, namely the methoxy group and the quinoline nitrogen, offer avenues for further chemical transformations, enabling the synthesis of a diverse range of derivatives.

Modifications of the Methoxy Group

The 4-methoxy group is a key functional handle for derivatization. One of the primary reactions involving this group is O-dealkylation to yield the corresponding 4-hydroxyquinoline (B1666331) derivative. This transformation is significant as it can alter the biological properties of the molecule.

Studies on the O-dealkylation of various 7-alkoxyquinolines have demonstrated that this reaction can be achieved using microsomal enzymes from human liver and placenta. nih.gov While specific conditions for this compound are not detailed, general methods for O-demethylation of aryl methyl ethers, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide, are likely to be effective.

| Reaction | Reagents and Conditions | Product |

| O-Demethylation | Boron tribromide (BBr₃) in an inert solvent (e.g., CH₂Cl₂) | 7-Bromo-2-chloroquinolin-4-ol |

| O-Demethylation | Hydrobromic acid (HBr), reflux | 7-Bromo-2-chloroquinolin-4-ol |

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxide Formation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation can significantly impact the electronic properties and biological activity of the molecule. The oxidation of 4,7-dichloroquinoline (B193633) to its N-oxide has been successfully achieved using m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) or a mixture of acetic acid and hydrogen peroxide. mdpi.com These conditions could likely be adapted for the N-oxidation of this compound. The resulting N-oxide can then serve as a precursor for further functionalization at the C2 position. mdpi.com

Quaternization: The nitrogen atom can also undergo quaternization by reacting with alkyl halides to form quinolinium salts. This reaction introduces a positive charge on the nitrogen atom, which can influence the molecule's solubility and biological interactions. While specific examples for this compound are not available, the general principle of reacting a quinoline with an alkyl halide (e.g., methyl iodide) in a suitable solvent would apply.

| Reaction | Reagents and Conditions | Product |

| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA), CHCl₃ | This compound N-oxide |

| Quaternization | Methyl iodide (CH₃I), in a solvent like DMF or acetonitrile (B52724) | 7-Bromo-2-chloro-4-methoxy-1-methylquinolinium iodide |

Advanced Spectroscopic and Structural Characterization in Quinoline Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a detailed picture of the atomic arrangement within 7-Bromo-2-chloro-4-methoxyquinoline can be constructed.

Detailed ¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of a related compound, 7-bromo-4-chloroquinoline, provides insight into the expected proton signals. In this analogue, the protons on the quinoline (B57606) ring system exhibit distinct chemical shifts that are influenced by the positions of the halogen substituents.

Similarly, the ¹³C NMR spectrum offers crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by its local electronic environment. For instance, the carbon atom bonded to the methoxy (B1213986) group will have a characteristic upfield shift compared to the aromatic carbons.

| Proton (¹H) | Chemical Shift (ppm) |

| H-3 | |

| H-5 | |

| H-6 | |

| H-8 | |

| OCH₃ |

| Carbon (¹³C) | Chemical Shift (ppm) |

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| OCH₃ |

Application of Two-Dimensional NMR Experiments for Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for elucidating its fragmentation patterns. nih.gov For this compound, HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition.

The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. docbrown.info The molecular ion peak will appear as a cluster of peaks, with the relative intensities determined by the natural abundance of these isotopes.

Under electron ionization, the molecule will fragment in a predictable manner. The fragmentation pathways can provide valuable structural information. For example, loss of a methyl group from the methoxy ether, or cleavage of the carbon-halogen bonds are expected fragmentation routes. The analysis of these fragment ions further corroborates the proposed structure.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 271.94722 | 145.0 |

| [M+Na]⁺ | 293.92916 | 159.9 |

| [M-H]⁻ | 269.93266 | 151.4 |

| [M+NH₄]⁺ | 288.97376 | 166.3 |

| [M+K]⁺ | 309.90310 | 147.2 |

| [M+H-H₂O]⁺ | 253.93720 | 145.6 |

| [M+HCOO]⁻ | 315.93814 | 161.2 |

| [M+CH₃COO]⁻ | 329.95379 | 160.7 |

| [M+Na-2H]⁻ | 291.91461 | 154.3 |

| [M]⁺ | 270.93939 | 167.5 |

| [M]⁻ | 270.94049 | 167.5 |

Table based on predicted data for a related isomer, 7-bromo-4-chloro-6-methoxyquinoline. uni.lu m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of this compound.

IR spectroscopy probes the vibrational modes of the molecule. researchgate.net Characteristic absorption bands in the IR spectrum can be used to identify specific functional groups. For this compound, one would expect to observe:

C-H stretching vibrations from the aromatic ring and the methoxy group.

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

C-O stretching from the methoxy group.

C-Cl and C-Br stretching vibrations, typically found in the fingerprint region of the spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV spectrum of a related compound, 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde, showed an absorption peak around 233 nm and a broader absorption from 275 nm to 325 nm. mdpi.com Similar absorption features would be expected for this compound, corresponding to π-π* and n-π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. sevenstarpharm.com

Single-Crystal X-ray Diffraction for Precise Bond Parameters

By analyzing the diffraction pattern of a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the unit cell. This provides a wealth of structural information, including:

Bond lengths and angles: Accurate measurements of all interatomic distances and angles. sevenstarpharm.com

Conformation: The precise spatial arrangement of the atoms.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any potential π-stacking or halogen bonding interactions.

Insights into Intermolecular Interactions and Crystal Packing

Furthermore, studies on other bromo-substituted heterocyclic compounds have demonstrated the role of C-H···Br interactions in stabilizing crystal structures researchgate.net. It is also anticipated that π–π stacking interactions between the aromatic quinoline rings would contribute significantly to the crystal packing, a common feature in planar aromatic molecules researchgate.net. The methoxy group can act as a hydrogen bond acceptor, potentially forming C-H···O hydrogen bonds. The interplay of these various weak interactions, including halogen bonds, hydrogen bonds, and π–π stacking, is crucial in determining the final three-dimensional arrangement of the molecules in the crystal.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bonding | C-Br | N/O/Cl | Formation of directional interactions, influencing molecular assembly. |

| Halogen Bonding | C-Cl | N/O/Br | Contribution to the stability of the crystal lattice. acs.org |

| Hydrogen Bonding | C-H (aromatic/methyl) | N (quinoline) | Linking molecules into chains or networks. |

| Hydrogen Bonding | C-H (aromatic/methyl) | O (methoxy) | Further stabilization of the crystal structure. |

| π–π Stacking | Quinoline Ring | Quinoline Ring | Stacking of aromatic systems, contributing to crystal density and stability. researchgate.net |

Integrated Spectroscopic Approaches for Robust Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of complex molecules like this compound. An integrated approach, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline ring and the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the quinoline core mdpi.comias.ac.in. The methoxy group would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments mdpi.comtsijournals.com. The carbon atoms attached to the electronegative bromine, chlorine, and oxygen atoms would be expected to show characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br, C-Cl, and C-O stretching vibrations researchgate.netmdpi.comastrochem.org. The aromatic C-H and C=C stretching vibrations of the quinoline ring would also be prominent researchgate.netmdpi.comastrochem.org.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | 2950-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (methoxy) | Stretching | 1250-1050 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak, which would be characteristic for a compound containing both bromine and chlorine atoms libretexts.orgtutorchase.com. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern, confirming the presence of both halogen atoms libretexts.orgtutorchase.com. The fragmentation pattern would provide further structural information by showing the loss of specific groups, such as the methoxy or chloro groups.

Computational and Theoretical Studies on 7 Bromo 2 Chloro 4 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. rsc.org Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like substituted quinolines. rsc.orgscirp.org

For 7-bromo-2-chloro-4-methoxyquinoline, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31+G(d,p), would be employed to optimize the molecule's geometry and predict its ground state properties. scirp.org These properties include bond lengths, bond angles, and dihedral angles. The calculated bond lengths would be expected to be in close agreement with experimental data if available. researchgate.net For instance, studies on the parent quinoline (B57606) molecule have shown that DFT methods can accurately predict its structural parameters. researchgate.net The presence of the bromine, chlorine, and methoxy (B1213986) substituents on the quinoline core would influence the electron distribution and, consequently, the geometry of the molecule.

Thermodynamic parameters such as the zero-point vibrational energy, thermal energy, specific heat capacity, and entropy at a given temperature can also be calculated using DFT. researchgate.net These values provide insights into the stability of the molecule and its behavior under different thermal conditions.

Table 1: Representative Predicted Ground State Properties of a Substituted Quinoline (Data is illustrative and based on general knowledge of similar compounds)

| Property | Predicted Value |

| Total Energy | Specific value in Hartrees |

| Dipole Moment | Specific value in Debye |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-CH3 (methoxy) Bond Length | ~1.43 Å |

Note: The values in this table are representative and would need to be calculated specifically for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring and the methoxy group, while the LUMO may be more localized on the quinoline ring, particularly the regions influenced by the electron-withdrawing halogen atoms.

DFT calculations can provide precise energy values for the HOMO and LUMO, as well as visualizations of these orbitals. rsc.org These visualizations would show the spatial distribution of the electron density in these frontier orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack. For example, in a study of various substituted quinoline derivatives, the HOMO and LUMO distributions were found to be significantly influenced by the nature and position of the substituents. rsc.org

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Quinoline (Data is illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are typical energy ranges for similar aromatic heterocyclic compounds and would need to be specifically calculated for this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.

The synthesis of this compound would likely involve several steps, such as the chlorination of a hydroxyquinoline precursor and subsequent bromination. Computational methods can be used to model these reaction pathways and identify the transition states (TS) for each key step. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the geometry and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism. For example, in the synthesis of related halo-substituted quinolines, computational analysis could be used to determine whether a reaction proceeds through an SNAr (nucleophilic aromatic substitution) mechanism or another pathway. The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rates.

For the synthesis of this compound, computational analysis could be used to predict the regioselectivity of the bromination step. By comparing the activation energies for bromination at different positions on the quinoline ring, it would be possible to determine the most likely site of substitution.

Molecular Modeling and Simulations for Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. Conformational analysis is a key aspect of molecular modeling, focusing on the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

For this compound, the primary focus of conformational analysis would be the orientation of the methoxy group relative to the quinoline ring. While the quinoline core is largely planar, the methyl group of the methoxy substituent can rotate. Computational methods can be used to perform a potential energy scan by systematically rotating the C-O bond and calculating the energy at each step. This would reveal the most stable conformer (the one with the lowest energy) and any energy barriers to rotation. Understanding the preferred conformation is important as it can influence the molecule's crystal packing and its interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of a molecule with its physicochemical properties. For a compound like this compound, QSPR models can be instrumental in predicting its behavior without the need for extensive experimental testing. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By analyzing a dataset of structurally similar compounds with known properties, a mathematical relationship can be established and then used to predict the properties of new or untested molecules.

The development of a QSPR model for this compound would involve the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. For instance, descriptors can include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical parameters. researchgate.net Advanced 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can also be employed to analyze the steric and electrostatic fields around the molecule, providing a more detailed understanding of how its 3D structure influences its properties. mdpi.com

For halogenated and methoxy-substituted quinolines, QSPR models can predict a range of important characteristics. These include solubility, which is crucial for drug delivery, and potential toxicity. researchgate.net The presence of the bromine and chlorine atoms, as well as the methoxy group on the quinoline scaffold, will significantly influence these properties. For example, halogenation can impact a molecule's lipophilicity and its ability to form halogen bonds, which can affect its interaction with biological targets. nih.gov

Table 1: Predicted Physicochemical and ADMET Properties of this compound using QSPR Models

| Property | Predicted Value | Significance |

| Molecular Weight | 272.54 g/mol | Fundamental physical property. |

| LogP (o/w) | 3.8 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | Low | The lipophilic nature suggests limited solubility in water. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Likely to cross | The lipophilicity and molecular size may allow it to penetrate the central nervous system. |

| CYP450 2D6 Inhibition | Potential Inhibitor | Common for quinoline-based structures, suggesting a potential for drug-drug interactions. |

| Hepatotoxicity | Potential Risk | Halogenated aromatic compounds can sometimes be associated with liver toxicity. |

| Mutagenicity (Ames Test) | Likely Negative | Quinoline core itself can be mutagenic, but substitutions can modulate this. |

Note: The values in this table are hypothetical and based on general QSPR predictions for structurally related compounds. Actual experimental values may differ.

In Silico Design of Novel Quinoline Analogs for Targeted Research Applications

The scaffold of this compound serves as a valuable starting point for the in silico design of novel quinoline analogs with tailored properties for specific research applications. Computational techniques allow for the rational design and virtual screening of new molecules with potentially enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. nih.gov This process typically involves modifying the parent structure and evaluating the resulting analogs using molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov

The design of new analogs would focus on strategic modifications at key positions of the this compound core. For instance, the chlorine atom at the 2-position is a reactive site that can be readily substituted to introduce a variety of functional groups. Similarly, the bromo and methoxy groups at the 7- and 4-positions, respectively, can be modified to fine-tune the electronic and steric properties of the molecule, which can influence its binding affinity to a biological target. nih.gov

Molecular docking studies are a cornerstone of this design process. They predict how a designed analog will bind to the active site of a specific protein target, such as an enzyme or a receptor. mdpi.com For example, if the goal is to design a new anticancer agent, analogs of this compound could be docked into the ATP-binding site of a protein kinase. nih.gov The docking results would provide insights into the binding mode and affinity, helping to identify which modifications are most likely to lead to potent inhibition. nih.govnih.gov

Following docking, the most promising virtual compounds would be subjected to ADMET prediction to assess their drug-likeness. This step is crucial for weeding out candidates that are likely to have poor pharmacokinetic properties or to be toxic. By integrating these computational tools, researchers can prioritize a smaller, more promising set of novel quinoline analogs for chemical synthesis and experimental testing, thereby accelerating the discovery process.

Table 2: Examples of In Silico Designed Analogs of this compound and Their Targeted Research Applications

| Analog Structure | Modification from Parent Compound | Targeted Research Application | Rationale for Design |

| Analog 1 | Replacement of the 2-chloro group with a morpholine (B109124) moiety. | Anticancer (e.g., PI3K/mTOR inhibitor) | The morpholine group is often introduced to improve solubility and can form key hydrogen bonds in the active sites of kinases. |

| Analog 2 | Replacement of the 7-bromo group with a trifluoromethyl group. | Antimalarial | The electron-withdrawing trifluoromethyl group can enhance metabolic stability and cell permeability. |

| Analog 3 | Demethylation of the 4-methoxy group to a 4-hydroxy group. | Antibacterial (e.g., DNA gyrase inhibitor) | The hydroxyl group can act as a hydrogen bond donor, potentially forming a crucial interaction with the enzyme's active site. |

| Analog 4 | Suzuki coupling at the 7-bromo position to introduce a phenyl ring. | Antiviral | The addition of an aryl group can enhance π-π stacking interactions with viral proteins. |

Note: The analogs and their targeted applications in this table are hypothetical examples based on established principles of medicinal chemistry and in silico drug design for quinoline derivatives.

Research Applications of 7 Bromo 2 Chloro 4 Methoxyquinoline Derivatives Excluding Clinical/safety Data

A Versatile Scaffold: Role as Key Intermediates in the Synthesis of Advanced Organic Compounds

The strategic placement of bromo, chloro, and methoxy (B1213986) groups on the quinoline (B57606) ring makes 7-Bromo-2-chloro-4-methoxyquinoline a versatile precursor for a wide range of advanced organic compounds. The differential reactivity of the carbon-halogen bonds, coupled with the directing effects of the methoxy group, allows for selective and sequential functionalization.

Precursors for Complex Polycyclic Systems

The development of novel polycyclic and heterocyclic structures is a continuous pursuit in synthetic chemistry, driven by the need for new therapeutic agents and functional materials. Halogenated quinolines are frequently employed as starting materials for the construction of such complex systems through various cross-coupling reactions. While direct examples of the use of this compound in the synthesis of complex polycyclic systems are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a clear indication of its potential.

For instance, the synthesis of thieno[2,3-b]quinolines, a class of polycyclic compounds with recognized biological activities, often starts from appropriately substituted quinolines. The presence of a halogen at the 2- or 4-position of the quinoline ring is crucial for the annulation of the thiophene (B33073) ring. It is conceivable that this compound could serve as a key starting material in similar synthetic strategies, leading to novel polycyclic structures with potential applications in materials science or as scaffolds for drug discovery.

Building Blocks for Heterocyclic Libraries

The generation of libraries of diverse heterocyclic compounds is a fundamental strategy in drug discovery and chemical biology. The ability to rapidly and efficiently generate a multitude of related structures from a common intermediate is highly valuable. This compound is an ideal candidate for this purpose due to its multiple points of diversification.

The chlorine atom at the 2-position and the bromine atom at the 7-position can be selectively targeted in cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide variety of substituents. Furthermore, the methoxy group at the 4-position can be a handle for further functionalization, for example, through demethylation to the corresponding quinolinone, which can then be N-alkylated or otherwise modified. This multi-faceted reactivity allows for the systematic variation of substituents around the quinoline core, leading to the creation of extensive libraries of novel heterocyclic compounds for screening in various biological assays. The synthesis of various functionalized quinolines from chloro- and bromo-substituted precursors has been demonstrated, highlighting the feasibility of this approach.

**6.2. Probing Biological Systems: Investigations

Photophysical and Optoelectronic Research Applications

The inherent photophysical properties of the quinoline ring system make its derivatives promising candidates for the development of advanced optical materials. Research focuses on manipulating these properties through targeted chemical synthesis.

The fluorescence and absorption characteristics of quinoline derivatives can be finely tuned by altering their chemical structure. The introduction of different substituent groups onto the quinoline core allows for precise control over the molecule's electronic properties and, consequently, its interaction with light.

Research has demonstrated that the absorption and fluorescence emission wavelengths are directly influenced by the electron-donating or electron-withdrawing nature of the substituents. researchgate.net For instance, modifying quinoline-based fluorophores with various chemical groups can tune the emission across the entire visible light spectrum, from 400 to over 700 nm. researchgate.net Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to understand how these modifications alter the molecule's natural transition orbitals, which dictate the observed absorption and emission profiles. researchgate.net

Environmental factors also play a crucial role. The fluorescence of donor-acceptor isomers based on heterocyclic systems can be highly dependent on solvent polarity, with highly blue-shifted fluorescence observed in non-polar solvents and large red-shifted fluorescence in polar solvents. nih.gov Furthermore, the addition of acids can induce significant, tunable shifts in fluorescence, allowing for a color change from blue to red and even the generation of white light from a single molecular structure. nih.gov In one study, tris(8-quinolinolate)Al(III) complexes were synthesized with various arylethynyl substituents, showing that the emission color and fluorescence quantum yield of the resulting complex could be systematically controlled. The optical properties were found to correlate with the Hammett constant values of the substituents, providing a predictable method for designing electroluminophores.

Table 1: Factors Influencing Spectral Properties of Quinoline Derivatives

| Factor | Method of Action | Observed Effect | Research Application |

|---|---|---|---|

| Chemical Substitution | Addition of electron-withdrawing or electron-donating groups. | Shifts in absorption and emission wavelengths across the visible spectrum. researchgate.net | Development of fluorophores with specific, predictable colors. |

| Solvent Polarity | Altering the polarity of the solvent environment. | Can cause significant blue or red shifts in fluorescence emission. nih.gov | Creating environmentally sensitive fluorescent probes. |

| pH/Acid Addition | Protonation of the quinoline nitrogen or other basic sites. | Wide fluorescence color tuning from blue to red; potential for white light emission. nih.gov | Development of pH-responsive fluorescent sensors. |

The tunability of quinoline derivatives makes them excellent scaffolds for creating specialized fluorescent dyes and probes for imaging and sensing. By adding specific functional groups, researchers can transform a non-fluorescent molecule into a potent fluorescent marker.

A notable example involves the conversion of a quinoline-based anticancer agent into a fluorescent dye. By synthetically adding a dimethylamino group to the 7-position of the quinoline side chain, a new compound was created that could be tracked within cells using confocal microscopy, revealing its accumulation in the endoplasmic reticulum. nih.gov The fluorescence of this particular dye was also found to be pH-dependent, exhibiting different emission peaks at physiological pH (7.3) versus an acidic pH of 4.0. nih.gov

Other research has focused on synthesizing 7-(diethylamino)quinolin-2(1H)-one derivatives to act as fluorescent probes. The fluorescence efficiency of these probes can be significantly enhanced through complexation with molecules like cucurbit acs.orguril. This host-guest interaction stabilizes the probe's intramolecular charge-transfer (ICT) state, which inhibits non-radiative decay pathways and promotes radiative decay, thereby boosting fluorescence. acs.org This strategy is key in designing highly fluorescent systems for molecular recognition and sensing applications. acs.org

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower-energy light to reach an excited state. This phenomenon is highly valuable for applications like high-resolution 3D bio-imaging and photodynamic therapy because it allows for deeper tissue penetration and more precise spatial control. researchgate.netnih.gov

Research into quinoline derivatives has shown their potential as two-photon excited dyes. nih.govacs.org Studies on 5-phenylisoindolo[2,1-a]quinoline dyes revealed that, depending on their substituents, they could achieve 2PA cross-sections (a measure of 2PA efficiency) comparable to common chromophores like enhanced green fluorescent protein (EGFP) and fluorescein. nih.govacs.org

The design of these molecules often involves creating chimeric structures that integrate quinoline units into multipolar systems. researchgate.net DFT calculations have shown that fine-tuning the electronic polarization and confining the photo-induced intramolecular charge transfer can significantly enhance the 2PA response. researchgate.net By modifying the quinoline scaffold, for example at the C4 position with various electron-donating or electron-withdrawing groups, the two-photon action cross section can be modulated. acs.org This molecular engineering approach is a promising route toward developing highly efficient probes and photolabile protecting groups for advanced biological research. researchgate.netacs.org

Applications in Catalysis and Materials Science Research

The rigid structure and electron-rich nature of the quinoline ring make its derivatives highly effective as ligands in organometallic chemistry and as building blocks for novel functional materials.

Quinoline derivatives serve as versatile ligands that can coordinate with a wide range of transition metals to form catalysts for various organic transformations. researchgate.netresearchgate.netias.ac.in The nitrogen atom of the quinoline ring and other substituents can act as binding sites for metal centers, influencing the catalyst's activity and selectivity.

Quinoline-based ligands are instrumental in numerous metal-catalyzed reactions, including palladium-catalyzed C-H chlorination and copper-catalyzed cycloadditions. researchgate.net For example, 4-azido-7-chloroquinoline can undergo a copper(I)-catalyzed "click reaction" with an alkyne to form a quinoline-triazole hybrid, demonstrating the utility of the quinoline moiety as a foundational unit for constructing more complex molecular architectures. researchgate.net

Furthermore, chiral ligands containing quinoline motifs are central to asymmetric catalysis, a field focused on generating enantiomerically pure compounds. researchgate.net Stibine ligands, such as tri(8-quinolinyl)stibane, have been synthesized and used to create platinum-antimony complexes. acs.org The quinoline arms of these ligands can coordinate to the platinum center, and the resulting complexes have been studied for their redox behavior, which is controlled by the ligand structure. acs.org The development of such metal complexes is crucial for designing new catalysts for a wide array of chemical reactions, from C-C bond formation to hydrogenations. researchgate.netias.ac.in

The unique properties of quinoline derivatives make them suitable for incorporation into advanced functional materials, including nanomaterials and electroluminescent devices. nih.gov Their tunable electronic and photophysical characteristics are key to these applications.

One significant area of research is the development of organic light-emitting diodes (OLEDs). By using 5-bromo-8-hydroxyquinoline as a precursor, researchers have synthesized a series of Al(III) complexes containing arylethynyl-substituted quinoline ligands. These complexes function as electroluminophores where the emission color is determined by the electronic nature of the substituent on the quinoline ligand. acs.org This work provides a powerful strategy for creating materials with predictable photophysical properties for use in electronic displays and lighting.

Additionally, the use of nanocatalysts for the synthesis of quinoline derivatives is a growing field. nih.gov Nanocatalysts like metal-organic frameworks (MOFs) offer high surface area and stability, facilitating the efficient, one-pot synthesis of various substituted quinolines. nih.gov These synthetic protocols not only advance the production of quinoline compounds but also highlight the synergy between quinoline chemistry and materials science in creating novel, functional systems.

Role in Supramolecular Assembly Research

The strategic placement of halogen and methoxy substituents on the quinoline scaffold in this compound suggests its potential as a versatile building block in supramolecular chemistry and crystal engineering. While direct research on the supramolecular assembly of this specific compound is not extensively documented, the well-established roles of quinoline derivatives, particularly those bearing halogen and other functional groups, provide a strong basis for understanding its potential applications. rsc.orgnih.govacs.org The interplay of non-covalent interactions such as halogen bonding, hydrogen bonding, and π–π stacking, facilitated by the bromo, chloro, and methoxy groups, can direct the self-assembly of molecules into ordered, higher-dimensional architectures. acs.orgbohrium.comresearchgate.net

Research on related halogenated quinoline derivatives has demonstrated their capacity to form predictable supramolecular synthons, which are fundamental to the rational design of crystalline materials. researchgate.netacs.org The presence of both a bromine and a chlorine atom on the this compound molecule offers multiple sites for halogen bonding, a highly directional and specific non-covalent interaction that is increasingly utilized in the construction of robust supramolecular assemblies. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, further guiding the packing of molecules in the solid state.

Studies on various quinoline derivatives have shown that they can self-assemble into diverse and functional supramolecular structures, including organogels, liquid crystals, and porous frameworks. rsc.orgnih.govrsc.org For instance, certain quinoline derivatives have been shown to form stable organogels through a self-assembly process, with the resulting materials exhibiting interesting photophysical properties such as aggregation-induced emission. rsc.orgrsc.org The specific substitution pattern on the quinoline ring is a critical determinant of the final supramolecular architecture and its properties. nih.govacs.org

The insights gained from the study of analogous compounds are summarized in the following table, highlighting the key interactions and resulting supramolecular structures.

| Compound/Derivative Class | Key Intermolecular Interactions | Resulting Supramolecular Assembly/Application | Reference |

| 8-Quinolineboronic acid | Intermolecular B-N bonds, π–π stacking, hydrogen bonding | Self-assembly in solid state and solution | nih.gov |

| Poly(4-alkyl-2,6-quinoline)s | van der Waals forces, π–π stacking | Lamellar mesophases, nanodomains | nih.gov |

| 2-Styryl-8-hydroxy quinolines | C–H···O, O–H···O, C–H···π, π–π stacking | Helices, 3D frameworks, coordination networks | acs.org |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | C─H···N hydrogen bonding | Crystal packing leading to specific solid-state structures | acs.org |

| 5-bromo-7-(carboxymethoxy)-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate | O-H···O, π···π, Br···pyridine (B92270) interactions | Crystal packing characterized by hydrogen bonds and halogen interactions | bohrium.com |

| 2-methylquinoline with carboxylic acids | N-H···O, O-H···N, O-H···O hydrogen bonds | 1D–3D hydrogen-bonded frameworks | researchgate.net |

| 4,8-bis(5-bromo-4-octadecylthiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene | Br⋯S interactions | Ordered lamellar structures | rsc.org |

The collective findings for related quinoline derivatives underscore the potential of this compound as a valuable component in the field of supramolecular assembly. The unique combination of substituents offers a platform for creating novel materials with tailored structures and properties, driven by a combination of well-understood non-covalent interactions.

Future Perspectives and Emerging Research Directions

Innovations in Regioselective and Stereoselective Synthesis

The precise control over the arrangement of functional groups on the quinoline (B57606) core is paramount for tuning its properties. Future research will undoubtedly focus on developing more efficient and selective methods for the synthesis of 7-Bromo-2-chloro-4-methoxyquinoline and its analogs.

Regioselective Synthesis: Achieving specific substitution patterns on the quinoline ring is a persistent challenge in organic synthesis. Innovations in this area may involve the use of novel directing groups that can guide the installation of bromo, chloro, and methoxy (B1213986) functionalities to their designated positions with high precision. Metal-free cross-coupling reactions, such as those involving boronic acids and quinoline N-oxides, present a promising avenue for regioselective C-H functionalization. acs.org Further exploration of transition-metal catalysis, a powerful tool for C-H functionalization, will also be crucial. doaj.org

Stereoselective Synthesis: While this compound itself is achiral, the introduction of chiral centers, particularly at the C-2 or C-4 positions, could lead to the discovery of compounds with unique biological activities. The development of stereoselective catalysts, including those based on quinine (B1679958) and other Cinchona alkaloids, will be instrumental in synthesizing enantiomerically pure derivatives. wikipedia.org These catalysts can facilitate reactions like stereoselective Michael additions, offering a high degree of control over the three-dimensional structure of the resulting molecules. wikipedia.org

Integration with Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way new molecules are designed and synthesized. springernature.comnih.gov For a compound like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Predictive Modeling: Machine learning models can be trained on large datasets of quinoline derivatives to predict their physicochemical properties, biological activities, and even their synthetic accessibility. doaj.orgaip.orgresearchgate.net For instance, artificial neural networks (ANNs) and other ML algorithms can predict the most likely sites for electrophilic substitution on the quinoline ring, guiding synthetic efforts. doaj.orgresearchgate.net This predictive capability can significantly reduce the time and resources required for experimental screening. aip.org

Generative Models: AI can also be used to design novel quinoline derivatives with desired properties. Generative models, such as generative adversarial networks (GANs), can learn the underlying patterns in existing chemical data and generate new molecular structures that are likely to be active for a specific target. researchgate.net This approach can help explore a much larger chemical space than is possible with traditional methods. springernature.com

Exploration of Non-Canonical Reactivity Pathways

While the typical reactions of halo- and methoxy-substituted quinolines are well-documented, there is growing interest in exploring less conventional, or "non-canonical," reactivity pathways. These investigations could unlock new synthetic methodologies and lead to the discovery of novel molecular architectures.

One area of interest is the potential for 4-methoxyquinoline (B1582177) derivatives to undergo nucleophilic substitution reactions, particularly with biological nucleophiles like glutathione. researchgate.net Understanding the mechanisms of such reactions is crucial, as they can have implications for the metabolic fate of these compounds in biological systems. researchgate.net Research in this area could involve studying the reactivity of this compound with various nucleophiles under different conditions to map out its reactivity profile beyond standard transformations.

Development of Novel Analytical Techniques for Quinoline Characterization

The accurate and comprehensive characterization of quinoline derivatives is essential for quality control, reaction monitoring, and understanding their behavior in various systems. The development of new and improved analytical techniques is therefore a critical area of future research.

For a multi-substituted compound like this compound, high-resolution techniques are necessary to confirm its structure and purity. While standard methods like NMR and mass spectrometry are indispensable, there is a continuous drive to enhance their sensitivity and resolution. core.ac.ukresearchgate.net Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can provide detailed information about the connectivity of atoms within the molecule. nih.gov

Furthermore, the development of novel chromatographic methods, including high-performance liquid chromatography (HPLC) with various stationary phases, is important for the separation and quantification of quinoline isomers and derivatives. researchgate.net The coupling of these separation techniques with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures containing quinoline compounds. mamavation.com

Interdisciplinary Research at the Interface of Organic Chemistry and Material/Biological Sciences

The unique electronic and structural features of this compound make it an attractive candidate for applications beyond traditional organic chemistry, particularly in the fields of materials science and biological sciences.

Materials Science: Quinoline derivatives are known to have interesting photophysical properties, including fluorescence. nih.gov The specific substitution pattern of this compound could be fine-tuned to create novel fluorescent probes or organic light-emitting diode (OLED) materials. Research in this area would involve synthesizing a library of related compounds and systematically studying their absorption and emission spectra to understand structure-property relationships. nih.gov Additionally, the ability of quinolines to act as corrosion inhibitors for metals like iron opens up possibilities for their use in protective coatings and materials preservation. aip.org

Biological Sciences: The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. researchgate.netcore.ac.uk Substituted quinolines have shown a wide range of activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govmdpi.com Future research will likely involve screening this compound and its derivatives for various biological targets. For example, its potential as an anticancer agent could be investigated by testing its cytotoxic activity against various cancer cell lines. nih.gov Molecular docking studies could be employed to predict its binding affinity to specific biological targets, such as enzymes or receptors, providing a rational basis for further drug design. nih.govnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-2-chloro-4-methoxyquinoline, and how can reaction conditions be optimized?

- Methodology : Common approaches include:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromo or chloro groups at specific positions .

- Nucleophilic substitution on pre-functionalized quinoline scaffolds, leveraging methoxy groups as directing agents .

- Condensation reactions with bromo- or chloro-containing intermediates, as seen in analogous quinoline derivatives .

- Optimization : Monitor reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H/¹³C NMR | Aromatic proton shifts (δ 7.5–8.5 ppm) | |

| HRMS | Molecular ion peak (m/z ~261.4) | |

| X-ray | Crystal packing, bond angles/lengths | |

| HPLC | Purity assessment (>95%) |

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in substitution reactions of this compound?

- Mechanistic Insight :

- The methoxy group at position 4 acts as an electron-donating group, directing electrophilic substitution to the para position .

- Steric hindrance from the chloro group at position 2 may limit reactivity at adjacent sites, favoring modifications at positions 5 or 8 .

Q. What are the decomposition pathways of this compound under thermal or photolytic conditions?

- Stability Analysis :

- Thermal degradation : Monitor via TGA/DSC for mass loss at >200°C, identifying halogen loss (Br/Cl) as primary degradation .

- Photolytic cleavage : UV-Vis irradiation (254 nm) may break C-Br bonds, forming quinoline radicals detectable by EPR .

Q. How can researchers design biological activity assays for this compound derivatives against protozoan pathogens?

- Protocol Design :

- In vitro testing : Use Plasmodium falciparum cultures with IC₅₀ determination via SYBR Green assays .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace methoxy with ethoxy) to correlate electronic effects with anti-malarial potency .

- Controls : Include chloroquine as a positive control and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar quinoline derivatives?

- Troubleshooting :

- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .

- Polymorphism : Compare X-ray structures of multiple crystal forms to rule out solid-state variations .

- Impurity profiling : Use LC-MS to detect trace intermediates (e.g., dehalogenated byproducts) .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Modeling Approaches :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict activation energies for cross-coupling reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., Plasmodium enzymes) using AutoDock Vina .

- MD simulations : Assess solvent effects on stability over 100-ns trajectories in explicit water models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.